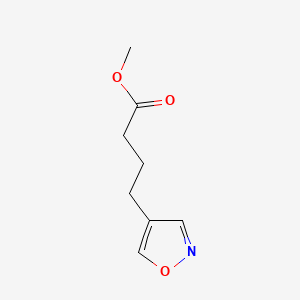![molecular formula C15H17N3O5S B589666 [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester CAS No. 72810-57-2](/img/structure/B589666.png)
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline. The reaction is typically carried out in water at room temperature, followed by heating to 90°C for a minimum of 3 hours . After the reaction is complete, the mixture is cooled, and the product is precipitated out and isolated by vacuum filtration .
Analyse Chemischer Reaktionen
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Wissenschaftliche Forschungsanwendungen
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in the synthesis and analysis of other chemical compounds.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester is similar to other compounds such as:
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a similar structure but differs in its functional groups and molecular weight.
Carbamic acid, 4-methylphenyl, methyl ester: This compound also has a similar structure but differs in its functional groups and molecular weight.
The uniqueness of this compound lies in its specific functional groups and its use as a reference standard in pharmaceutical testing .
Eigenschaften
CAS-Nummer |
72810-57-2 |
|---|---|
Molekularformel |
C15H17N3O5S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
ethyl N-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H17N3O5S/c1-2-23-15(20)18-24(21,22)14-9-16-7-6-13(14)17-12-5-3-4-11(8-12)10-19/h3-9,19H,2,10H2,1H3,(H,16,17)(H,18,20) |
InChI-Schlüssel |
GGJBUCBJVLHVQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Synonyme |
Ethyl [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)



![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

